Methyllycaconitine citrate

Alpha7 nAChR Binding Affinity Radioligand Binding Assay

Methyllycaconitine citrate is the gold-standard, non-proteinaceous α7 nAChR antagonist (Ki=0.87 nM). Its >40-fold selectivity ensures unambiguous attribution of α7-mediated effects, essential for target validation in CNS research. Choose for high-potency, selective α7 blockade with extensive validation across experimental systems.

Molecular Formula C43H58N2O17
Molecular Weight 874.9 g/mol
Cat. No. B1632125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyllycaconitine citrate
Molecular FormulaC43H58N2O17
Molecular Weight874.9 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33?,34-,35+,36-,37+;/m0./s1
InChIKeyINBLZNJHDLEWPS-DDIMIZGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyllycaconitine Citrate for Research: Potent, Selective α7 nAChR Antagonist for Neuroscience


Methyllycaconitine citrate (MLA) is a norditerpenoid alkaloid and the citrate salt form of methyllycaconitine [1]. It functions as a highly potent, competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs) [2]. This compound is widely recognized as the most potent non-proteinaceous α7 nAChR antagonist available, a characteristic that underpins its critical role as a pharmacological tool in neuroscience research [3]. Its well-defined mechanism of action, high affinity, and selectivity make it an essential reagent for dissecting the specific contributions of α7 nAChRs in various physiological and pathological processes.

Why a Generic α7 Antagonist Cannot Replace Methyllycaconitine Citrate in Critical Research


While other compounds are known to antagonize α7 nAChRs, none can substitute for methyllycaconitine citrate due to its unique combination of picomolar to low nanomolar potency, exceptional selectivity profile, and extensive validation across a wide range of experimental systems [1]. The subtle structural features of MLA are critical for its high-affinity interaction with the receptor's orthosteric binding site; even minor modifications in synthetic analogs lead to substantial losses in affinity (e.g., from a Ki of 0.87 nM to 26.8 nM) and efficacy [2]. Furthermore, many alternative antagonists exhibit significant cross-reactivity with other nAChR subtypes or off-target effects at the concentrations required for α7 blockade, whereas MLA's functional selectivity window is >40-fold for the related α4β2 and α6β2 receptors, making it indispensable for experiments requiring precise molecular interrogation .

Quantitative Evidence Guide for Procuring Methyllycaconitine Citrate


Superior Binding Affinity for α7 nAChR Over Closest Synthetic Analogs

Methyllycaconitine (MLA) demonstrates significantly higher affinity for the rat α7 nAChR compared to its structurally modified synthetic analogs. In a competitive radioligand binding assay using [125I]iodo MLA, MLA displayed a Ki value of 0.87 nM [1]. In contrast, analogs with substitutions on the succinimidobenzoyl group showed substantially lower affinity, with Ki values ranging from 1.68 to 2.16 nM for analogs 1b-e, and dropping sharply to 26.8 nM for analog 1f [1].

Alpha7 nAChR Binding Affinity Radioligand Binding Assay

Unmatched Functional Antagonism at Human α7 nAChRs

In functional assays on human α7 nAChRs, methyllycaconitine (MLA) exhibits near-complete blockade of agonist-induced currents, a level of antagonism not matched by simplified structural analogues. When challenged with 1 nM acetylcholine (ACh), MLA reduced the agonist response to just 3.4 ± 0.2% of control [1]. The most potent simplified AE-bicyclic analogue (compound 16) in the same study only reduced the ACh response to 53.2 ± 1.9% of control [1]. This indicates that the complex structure of MLA is essential for its full efficacy as an antagonist.

Alpha7 nAChR Functional Antagonism Electrophysiology

Defined Functional Selectivity Over Closely Related nAChR Subtypes

Methyllycaconitine's utility as a pharmacological tool stems from its high degree of selectivity for α7-containing nAChRs over other major brain subtypes like α4β2. In competitive binding studies using [3H]epibatidine to label α4β2 receptors, MLA and its analogs showed no appreciable affinity [1]. Functional data from a reputable vendor indicates that MLA begins to interact with α4β2 and α6β2 receptors only at concentrations exceeding 40 nM . This is a critical differentiator, as the affinity for its primary target (α7) is reported with Ki values in the low nanomolar to picomolar range (e.g., Ki = 0.87 nM) [1].

Selectivity Alpha4Beta2 nAChR Radioligand Binding

Consistent Potency Across High-Throughput and Conventional Electrophysiology

Methyllycaconitine (MLA) demonstrates robust and consistent antagonism across different electrophysiological platforms, a key validation for its use in both low and high-throughput screening environments. In a study validating the QPatch automated patch clamp system, MLA blocked α7 nAChR-mediated currents with an IC50 value of 0.25 nM [1]. This value is similar to published IC50 values obtained from conventional manual patch clamp experiments [1]. This reproducibility across platforms is not guaranteed for all compounds and underscores MLA's reliability as a pharmacological tool.

Electrophysiology Patch Clamp High-Throughput Screening

Recommended Research Applications for Methyllycaconitine Citrate


Definitive Validation of α7 nAChR Target Engagement in Complex Biological Systems

Given its exceptional potency (Ki = 0.87 nM) and a >40-fold selectivity window over α4β2/α6β2 receptors [1], methyllycaconitine citrate is the gold-standard tool for establishing the specific role of α7 nAChRs in native tissues and in vivo models. Its use allows for the precise pharmacological ablation of α7-mediated signaling, ensuring that observed effects (e.g., on neurotransmitter release, synaptic plasticity, or behavior) can be confidently attributed to this specific receptor subtype. This is critical for target validation studies in CNS drug discovery.

Benchmark for Characterization of Novel α7 nAChR Antagonists and Allosteric Modulators

As the most potent non-protein α7 antagonist, MLA serves as an essential reference standard in the development and characterization of new ligands [2]. Its well-documented affinity (Ki = 0.87 nM) and near-complete functional block (reducing ACh responses to 3.4% of control) [3] provide clear benchmarks against which the potency and efficacy of novel antagonists can be rigorously compared. Researchers rely on these quantitative values to contextualize the activity of their novel compounds and to confirm the α7-dependence of their assays.

Investigating the Role of α7 nAChRs in Neuroprotection and Neuroinflammation

MLA is a critical reagent for dissecting the neuroprotective functions of α7 nAChRs. In vivo studies demonstrate that administration of MLA (e.g., 0.5 mg/kg/day) can reverse neuroprotective effects [4], while its continuous infusion prevents memory recovery and increases pathology in an Alzheimer's disease model [5]. These findings highlight the essential role of α7 nAChRs in brain resilience and cognitive function, making MLA an indispensable tool for preclinical research into neurodegenerative and neuroinflammatory conditions.

Automated Electrophysiology Screening for Ion Channel Drug Discovery

The consistent potency of MLA on high-throughput electrophysiology platforms, such as the QPatch (IC50 = 0.25 nM) [6], makes it an ideal reference antagonist for α7 nAChR-targeted screening campaigns. Its reliable and robust blockade of receptor function ensures that assay performance can be consistently monitored, and that the activity of potential new therapeutic candidates can be accurately assessed in a parallel, high-fidelity format. This application is vital for pharmaceutical and biotechnology companies engaged in ion channel drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyllycaconitine citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.